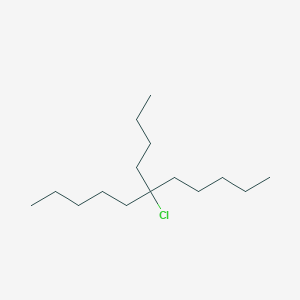
6-Butyl-6-chloroundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Butyl-6-chloroundecane is an organic compound with the molecular formula C15H31Cl. It is a chlorinated hydrocarbon, specifically a chlorinated alkane, characterized by the presence of a butyl group and a chlorine atom attached to an undecane chain. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-6-chloroundecane typically involves the chlorination of undecane. The process can be carried out using chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions often include:
Temperature: Room temperature to moderate heating (25-60°C)
Solvent: Non-polar solvents like hexane or carbon tetrachloride
Reaction Time: Several hours to ensure complete chlorination
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
6-Butyl-6-chloroundecane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of the corresponding hydrocarbon by removing the chlorine atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution, amines in organic solvents
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Major Products Formed
Substitution: Formation of butyl-undecanol, butyl-undecylamine, or butyl-undecylthiol
Oxidation: Formation of butyl-undecanoic acid or butyl-undecanol
Reduction: Formation of undecane
Scientific Research Applications
6-Butyl-6-chloroundecane has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 6-Butyl-6-chloroundecane involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The butyl group provides hydrophobic interactions, influencing the compound’s solubility and reactivity. The pathways involved include:
Nucleophilic Substitution: The chlorine atom is replaced by nucleophiles, forming new bonds.
Oxidation and Reduction: The compound undergoes redox reactions, altering its chemical structure and properties.
Comparison with Similar Compounds
Similar Compounds
6-Butyl-6-bromoundecane: Similar structure but with a bromine atom instead of chlorine.
6-Butyl-6-iodoundecane: Contains an iodine atom, leading to different reactivity.
6-Butyl-6-fluoroundecane: Fluorinated analog with distinct chemical properties.
Uniqueness
6-Butyl-6-chloroundecane is unique due to the presence of the chlorine atom, which imparts specific reactivity and chemical behavior. Compared to its brominated, iodinated, and fluorinated analogs, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry.
Properties
CAS No. |
5398-62-9 |
|---|---|
Molecular Formula |
C15H31Cl |
Molecular Weight |
246.86 g/mol |
IUPAC Name |
6-butyl-6-chloroundecane |
InChI |
InChI=1S/C15H31Cl/c1-4-7-10-13-15(16,12-9-6-3)14-11-8-5-2/h4-14H2,1-3H3 |
InChI Key |
KIKMZPHFJLZHMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCC)(CCCCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















